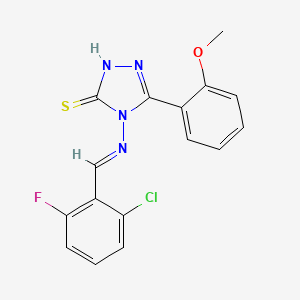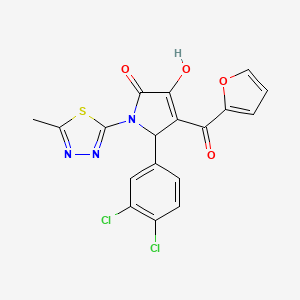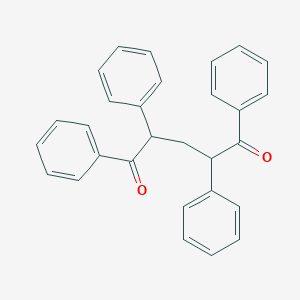
1,2,4,5-Tetraphenyl-1,5-pentanedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4,5-Tetraphenyl-1,5-pentanedione is an organic compound with the molecular formula C29H24O2 and a molecular weight of 404.50 g/mol It is characterized by the presence of four phenyl groups attached to a pentanedione backbone
Méthodes De Préparation
The synthesis of 1,2,4,5-Tetraphenyl-1,5-pentanedione typically involves the reaction of benzaldehyde with acetone in the presence of a base, followed by a series of condensation reactions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium hydroxide. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
1,2,4,5-Tetraphenyl-1,5-pentanedione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Applications De Recherche Scientifique
1,2,4,5-Tetraphenyl-1,5-pentanedione has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mécanisme D'action
The mechanism of action of 1,2,4,5-Tetraphenyl-1,5-pentanedione involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways. For example, it may inhibit specific enzymes involved in metabolic processes or bind to receptors to exert its effects .
Comparaison Avec Des Composés Similaires
1,2,4,5-Tetraphenyl-1,5-pentanedione can be compared with other similar compounds, such as:
1,2,3,5-Tetraphenyl-1,5-pentanedione: This compound has a similar structure but differs in the position of the phenyl groups.
1,2,3,4-Tetraphenyl-1,3-cyclopentadiene: This compound has a cyclopentadiene ring instead of a pentanedione backbone.
1,1,4,4-Tetraphenyl-2-butyne-1,4-diol: This compound has a butyne backbone with phenyl groups and hydroxyl groups.
Propriétés
Numéro CAS |
41848-69-5 |
|---|---|
Formule moléculaire |
C29H24O2 |
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
1,2,4,5-tetraphenylpentane-1,5-dione |
InChI |
InChI=1S/C29H24O2/c30-28(24-17-9-3-10-18-24)26(22-13-5-1-6-14-22)21-27(23-15-7-2-8-16-23)29(31)25-19-11-4-12-20-25/h1-20,26-27H,21H2 |
Clé InChI |
KPOYPXGVRAXXPN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(CC(C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methylbenzaldehyde {7-[(2Z)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}hydrazone](/img/structure/B12047284.png)
![2-{[5-(4-bromophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12047288.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B12047289.png)
![N'-[(E)-benzylideneamino]-N-(2-methoxyphenyl)oxamide](/img/structure/B12047293.png)
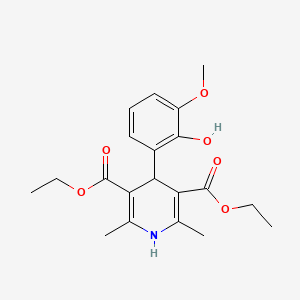
![cyclo[Gln-Trp-Phe-Gly-Leu-Met]](/img/structure/B12047301.png)
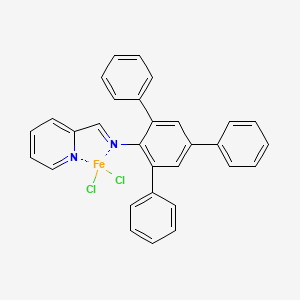
![Ethyl 3-(furan-2-yl)-7-(4-methoxybenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B12047308.png)
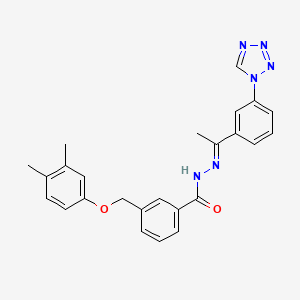
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12047331.png)
![1-(1,1-Dimethylethoxycarbonyl)-4-[1-(phenylmethyl)-4-piperidinyl]piperazine](/img/structure/B12047338.png)

